![molecular formula C27H25ClFN3O3S B2681594 1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one CAS No. 892759-55-6](/img/structure/B2681594.png)
1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C27H25ClFN3O3S and its molecular weight is 526.02. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cytotoxic and Anticancer Properties
1-Benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one, as part of a broader class of quinoline derivatives, has been explored for its potential cytotoxic and anticancer activities. Research indicates that certain quinoline derivatives elicit pronounced cancer cell growth inhibitory effects. For instance, compounds substituted with a benzotriazole-containing quinolines have shown to inhibit cancer cell growth with IC50 values in the range of 1.23–7.39 µM, demonstrating potential as lead compounds for further development as anticancer agents (Korcz et al., 2018). Additionally, synthesis and pro-apoptotic effects of new sulfonamide derivatives, including quinoline derivatives, have been reported to activate p38/ERK phosphorylation in cancer cells, indicating their mechanism of action could involve induction of apoptosis through specific signaling pathways (Cumaoğlu et al., 2015).
Antimicrobial Activity
Quinoline derivatives are also researched for their antimicrobial properties. New derivatives synthesized from quinoline compounds have been evaluated for in vitro antibacterial and antifungal activities, showcasing their potential in combating microbial infections. For instance, Schiff base as well as 4-thiazolidinone derivatives have shown promising antibacterial activity, while pronounced antifungal activity was observed against C. albicans (Patel et al., 2010).
Fluorescent Probes and Sensing Applications
The structure of quinoline derivatives lends itself to applications in the development of fluorescent probes for biological sensing. For example, fluorescein-based dyes derivatized with quinoline have been prepared for Zn(II) sensing, demonstrating low background fluorescence and highly emissive Zn(II) complexes. These dyes exhibit significant fluorescence enhancements upon Zn(II) coordination, making them suitable for biological applications including the detection of zinc in vivo (Nolan et al., 2005).
Synthesis and Chemical Studies
Research on quinoline derivatives encompasses a wide range of synthesis and chemical stability studies, exploring the reactivity and functionalization of quinoline molecules for various applications. For instance, studies have focused on the synthesis of new quinoline derivatives through reactions with sulfur nucleophiles, highlighting their potential in the creation of compounds with unique biological or chemical properties (Aleksanyan & Hambardzumyan, 2014).
特性
IUPAC Name |
1-benzyl-3-(3-chlorophenyl)sulfonyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClFN3O3S/c1-30-10-12-31(13-11-30)25-16-24-22(15-23(25)29)27(33)26(18-32(24)17-19-6-3-2-4-7-19)36(34,35)21-9-5-8-20(28)14-21/h2-9,14-16,18H,10-13,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOMYOXLTYQIDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC=C4)Cl)CC5=CC=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

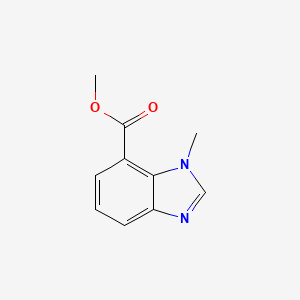
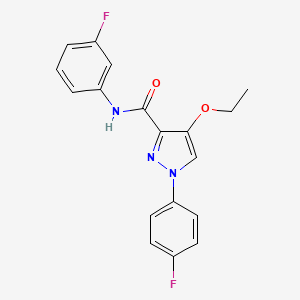
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2681514.png)
![N-(3,4-difluorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2681515.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxyacetamide](/img/structure/B2681516.png)
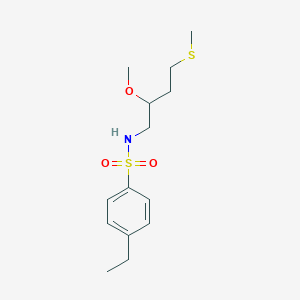


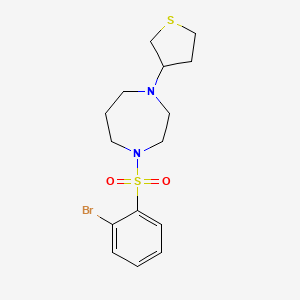
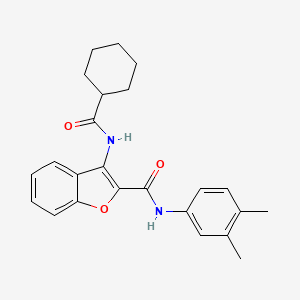
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2681527.png)
![N-[benzotriazol-1-yl(phenyl)methyl]-N-methylacetamide](/img/structure/B2681528.png)
![5-ethyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2681530.png)
![1-Amino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride](/img/structure/B2681534.png)